

# Fobrepodacin disodium synthesis pathway

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis Pathway of **Fobrepodacin Disodium**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fobrepodacin disodium** (formerly SPR720 disodium) is a novel investigational oral antibiotic currently in clinical development for the treatment of nontuberculous mycobacterial (NTM) lung disease. It is a phosphate prodrug that, upon administration, is metabolized to its active form, SPR719 (also known as VXc-486). SPR719 is a potent inhibitor of bacterial DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication. This guide provides a comprehensive overview of the synthesis pathway of **Fobrepodacin disodium**, based on information available in the public domain, primarily from patent literature filed by the originating company, Vertex Pharmaceuticals. Detailed experimental protocols, where available, and structured data are presented to facilitate understanding and replication by researchers in the field.

## Introduction

Fobrepodacin represents a promising new class of antibiotics, the benzimidazoles, with a mechanism of action distinct from currently approved drugs for NTM infections. Its active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), leading to the inhibition of DNA replication and ultimately bacterial cell death. The development of an oral formulation is a significant advancement for the long-term treatment regimens often required for NTM disease.

This document outlines the chemical synthesis of the active pharmaceutical ingredient, SPR719, and its subsequent conversion to the phosphate prodrug, Fobrepodacin, and its disodium salt form.

## Core Synthesis Pathway of SPR719 (VXc-486)

The synthesis of SPR719, a substituted aminobenzimidazole, is a multi-step process involving the construction of the core benzimidazole ring system followed by the addition of the requisite side chains. The general synthetic strategy, as inferred from patent literature, is depicted below.

## Logical Flow of SPR719 Synthesis

The synthesis can be conceptually broken down into the formation of key intermediates and their subsequent coupling.

[Click to download full resolution via product page](#)

Caption: A high-level logical workflow for the synthesis of SPR719.

## Detailed Experimental Protocols (Exemplary)

The following protocols are representative examples based on general procedures for analogous structures found in relevant patents. Specific yields and reaction conditions may vary.

### Step 1: Synthesis of Intermediate 1 (N-(substituted)-4-fluoro-2-nitroaniline)

A suitably substituted fluoronitrobenzene is reacted with a substituted diaminobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

### Step 2: Reduction to Intermediate 2 (Substituted Phenylenediamine)

The nitro group of Intermediate 1 is reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be employed.

### Step 3: Benzimidazole Ring Formation (Intermediate 3)

The resulting phenylenediamine (Intermediate 2) is cyclized to form the benzimidazole core. This is typically achieved by reacting with a carboxylic acid derivative (e.g., an orthoester or an aldehyde followed by oxidation) under acidic conditions.

### Step 4: Coupling and Functionalization (Intermediate 4 and SPR719)

The benzimidazole core (Intermediate 3) undergoes coupling reactions to introduce the necessary side chains. This may involve N-alkylation or palladium-catalyzed cross-coupling reactions, depending on the specific precursors used. The final step often involves the introduction of the ethyl urea moiety.

## Synthesis of Fubreprodacin and Fubreprodacin Disodium

Fubreprodacin is the phosphate prodrug of SPR719. The synthesis involves the phosphorylation of the tertiary alcohol group on the pyrimidine ring of SPR719.

## Phosphorylation of SPR719



[Click to download full resolution via product page](#)

Caption: Conversion of SPR719 to Fobrepodacin and its disodium salt.

## Experimental Protocol for Phosphorylation and Salt Formation

### Step 1: Phosphorylation

SPR719 is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A phosphorylating agent, such as phosphorus oxychloride (POCl<sub>3</sub>), is added dropwise. The reaction is stirred for several hours and then quenched with water.

### Step 2: Formation of the Disodium Salt

The crude Fobrepodacin is then treated with two equivalents of a sodium base, such as sodium hydroxide or sodium bicarbonate, in an aqueous or mixed aqueous/organic solvent system. The disodium salt is then isolated, typically by precipitation or lyophilization, and purified by recrystallization or chromatography.

## Quantitative Data Summary

The following table summarizes key quantitative data for **Fobrepodacin disodium** and its active form, SPR719.

| Compound                                      | Parameter         | Value                                                                            | Reference         |
|-----------------------------------------------|-------------------|----------------------------------------------------------------------------------|-------------------|
| SPR719 (VXc-486)                              | Molecular Formula | C <sub>21</sub> H <sub>25</sub> FN <sub>6</sub> O <sub>2</sub>                   | Patent Literature |
| Molecular Weight                              | 428.47 g/mol      |                                                                                  | Patent Literature |
| In Vitro Potency (MIC)<br>vs. M. tuberculosis | 0.12 µg/mL        | [1]                                                                              |                   |
| Fobrepodacin<br>Disodium                      | Molecular Formula | C <sub>21</sub> H <sub>24</sub> FN <sub>6</sub> Na <sub>2</sub> O <sub>6</sub> P | [2]               |
| Molecular Weight                              | 552.40 g/mol      | [2]                                                                              |                   |

## Signaling Pathway of the Active Moiety (SPR719)

SPR719 exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A novel inhibitor of gyrase B is a potent drug candidate for treatment of tuberculosis and nontuberculosis mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Fobrepodacin disodium synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-synthesis-pathway>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)